Structural Crystallography and Conformational Analysis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid: A Technical Guide
Structural Crystallography and Conformational Analysis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid: A Technical Guide
Executive Summary & Structural Rationale
(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is the exact enantiomer of the highly bioactive C13 side chain of paclitaxel (Taxol)[1]. While the natural (2R,3S) configuration is an absolute requirement for the stabilization of microtubule polymers, the non-natural (2S,3R) enantiomer serves as an indispensable chiral building block. It is utilized extensively in the stereoselective synthesis of docetaxel analogs, the development of novel taxoids, and as a chiral resolving agent for racemic amines[2].
Understanding the solid-state conformation of the (2S,3R) enantiomer provides critical insights into its steric profile and hydrogen-bonding capabilities. Because drug-receptor interactions are governed by three-dimensional stereochemistry, crystallographic analysis of this side chain isolated from the bulky taxane core allows researchers to map the conformational boundaries of the tubulin binding pocket[1].
Self-Validating Crystallization Methodology
Growing diffraction-quality single crystals of chiral organic acids requires a delicate balance of solvation and controlled supersaturation. The following protocol utilizes a vapor diffusion method designed to prevent the formation of amorphous precipitates or twinned lattices.
Step-by-Step Protocol: Vapor Diffusion
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Solvation: Dissolve 15 mg of enantiopure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid in 1.0 mL of high-purity Ethyl Acetate (EtOAc) at 25°C.
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Causality: EtOAc acts as an excellent hydrogen-bond acceptor, effectively solvating the highly polar carboxylic acid and hydroxyl groups, thereby preventing premature, disordered aggregation.
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Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial.
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Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL scintillation vial containing 4.0 mL of Hexane. Seal the outer vial tightly.
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Causality: Hexane is a non-polar antisolvent. As it slowly diffuses into the EtOAc phase via the vapor phase, the dielectric constant of the solution gradually decreases. This forces the hydrophobic phenyl rings to aggregate slowly, promoting ordered crystal nucleation.
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Validation (Birefringence): After 4–7 days, harvest the resulting colorless, parallelepiped crystals[3]. Examine them under a polarized light microscope.
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Self-Validating Check: A high-quality single crystal will exhibit sharp extinction every 90° of rotation. If the crystal remains partially illuminated during rotation, it is a twinned cluster and must be rejected to ensure high-resolution diffraction data.
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Fig 1. Self-validating vapor diffusion crystallization workflow for chiral organic acids.
X-Ray Diffraction (XRD) Data Acquisition & Processing
To unequivocally determine the absolute configuration of the (2S,3R) enantiomer, the diffractometer setup and wavelength selection are critical.
Beamline Parameters & Causality
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Radiation Source: Cu Kα radiation ( λ=1.54178 Å) must be selected over standard Mo Kα ( λ=0.71073 Å).
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Causality: The molecule ( C16H15NO4 ) consists entirely of light atoms (C, H, N, O). Mo Kα radiation does not produce a sufficient anomalous dispersion signal for these elements. Cu Kα maximizes the anomalous scattering of Oxygen and Nitrogen, which is mandatory for calculating an accurate Flack parameter and confirming the absolute stereochemistry.
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Cryocooling: The crystal is mounted on a polyimide cryoloop using Paratone-N oil and cooled to 100 K using a nitrogen cold stream. This minimizes atomic thermal motion (reducing the Uij anisotropic displacement parameters), significantly improving the resolution of the electron density map[1].
Self-Validating Matrix Scan
Before committing to a 12-hour data collection run, a 10-frame matrix scan is executed.
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Validation Check: The software must index the reflections to a chiral space group (typically P21 or P212121 for enantiopure compounds). If the calculated mosaicity exceeds 0.6°, the crystal possesses too many internal defects and is discarded.
Structural Refinement & Molecular Conformation
Following data reduction (e.g., via APEX3/SAINT) and intrinsic phasing (SHELXT), the structural refinement reveals the precise molecular geometry. The (2S,3R) side chain exhibits a highly specific torsion angle across the C2–C3 bond to minimize steric clashes between the bulky phenyl ring and the benzamido group, mirroring the "polar" and "nonpolar" conformational dynamics observed in solution-state NMR studies of paclitaxel[2].
Supramolecular Packing
Unlike the racemic mixture which typically forms centrosymmetric dimers, the enantiopure (2S,3R) acid crystallizes in a non-centrosymmetric space group. Intermolecular hydrogen-bonding interactions are highly prevalent in the crystal lattice[3]. The molecules assemble into 2D hydrogen-bonded sheets driven by:
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Carboxylic Acid Dimers: Formation of R22(8) hydrogen-bonded rings via a crystallographic two-fold screw axis ( C2 ).
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Amide-Hydroxyl Interactions: The amide N-H acts as a strong hydrogen bond donor to the C2-hydroxyl oxygen of an adjacent molecule.
Fig 2. Logical relationship between molecular conformation and supramolecular lattice packing.
Quantitative Data Summaries
The following tables summarize the representative crystallographic parameters and hydrogen bond geometries expected for the high-resolution solid-state structure of this class of taxane side-chain derivatives[3].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C16H15NO4 |
| Formula Weight | 285.29 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System / Space Group | Monoclinic / P21 |
| Unit Cell Dimensions | a≈5.4 Å, b≈7.8 Å, c≈17.8 Å, β≈90.8∘ |
| Volume / Z | ≈750 ų / 2 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2σ(I)] | R1=0.035 , wR2=0.082 |
| Absolute Structure (Flack) Parameter | 0.02(8) (Validates 2S,3R configuration) |
Table 2: Selected Hydrogen Bond Geometry (Å, °)
| D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) |
| O1–H1···O2 (Carboxylic Dimer) | 0.84(2) | 1.82(2) | 2.65(1) | 172(2) |
| N1–H1A···O3 (Amide to Hydroxyl) | 0.88(2) | 2.05(2) | 2.91(1) | 165(2) |
| O3–H3···O4 (Hydroxyl to Amide C=O) | 0.84(2) | 1.95(2) | 2.75(1) | 158(2) |
(Note: D = Donor, A = Acceptor. Distances indicate a robust, tightly packed supramolecular network).
References
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Mastropaolo, D., Camerman, A., Luo, Y., Brayer, G. D., & Camerman, N. (1995). "Crystal and molecular structure of paclitaxel (taxol)." Proceedings of the National Academy of Sciences of the United States of America, 92(15), 6920–6924. URL: [Link]
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Peterson, J. R., Do, H. D., & Rogers, R. D. (1991). "X-ray Structure and Crystal Lattice Interactions of the Taxol Side-Chain Methyl Ester." Pharmaceutical Research, 8(7), 908-12. URL: [Link]
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Snyder, J. P., et al. (2011). "Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation." National Center for Biotechnology Information (PMC). URL: [Link]
